molecular formula C17H15N5O3S B11102855 4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11102855
M. Wt: 369.4 g/mol
InChI Key: XSMLADZMTDGAFH-UHFFFAOYSA-N
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Description

4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex heterocyclic compound that features a benzimidazole moiety, a thienopyridine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Acidic or basic catalysts to facilitate ring closure.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(METHOXYMETHYL)-6-METHYL-2-(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its combination of a benzimidazole moiety with a thienopyridine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H15N5O3S

Molecular Weight

369.4 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-(6-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C17H15N5O3S/c1-8-5-9(7-25-2)13-14(18)15(26-17(13)19-8)16-20-11-4-3-10(22(23)24)6-12(11)21-16/h3-6H,7,18H2,1-2H3,(H,20,21)

InChI Key

XSMLADZMTDGAFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])N)COC

Origin of Product

United States

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